1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone
Description
Structure
2D Structure
Properties
IUPAC Name |
1-(3-methyltriazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-4(9)5-3-6-7-8(5)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEAKYQSJVMRDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=NN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Regiochemical Control
The CuAAC reaction, a cornerstone of click chemistry, enables the synthesis of 1,4-disubstituted 1,2,3-triazoles through a copper(I)-catalyzed cycloaddition between terminal alkynes and organic azides. For 1-(1-methyl-1H-1,2,3-triazol-5-yl)ethanone, regioselectivity challenges arise due to the competing formation of 1,4- versus 1,5-disubstituted isomers. Studies employing propargyl acetylene derivatives (HC≡C-COCH₃) and methyl azide (CH₃N₃) in the presence of CuI/TBTA catalysts demonstrate a 3:1 preference for the 1,4-regioisomer. However, strategic modifications to the alkyne’s electronic profile, such as introducing electron-withdrawing groups adjacent to the triple bond, shift selectivity toward the desired 1,5-substituted product.
Table 1: Optimization of CuAAC Conditions for Triazole Formation
| Catalyst System | Solvent | Temp (°C) | Yield (%) | Regioselectivity (1,4:1,5) |
|---|---|---|---|---|
| CuI/TBTA | DMF | 25 | 54 | 3:1 |
| CuBr/PMDETA | THF | 60 | 48 | 2.5:1 |
| [Cu(MeCN)₄]PF₆ | CH₃CN | 40 | 62 | 4:1 |
Substrate Design and Functional Group Compatibility
Successful synthesis requires judicious selection of azide and alkyne precursors:
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Azide Component : Methyl azide (CH₃N₃) generated in situ from sodium azide and methyl iodide exhibits superior stability compared to aromatic azides.
-
Alkyne Component : Propargyl acetylene derivatives bearing acetyl-protected ketones (e.g., HC≡C-COCH₃) prevent undesired side reactions during cycloaddition.
Notably, the use of bulky ligands like tris(benzyltriazolylmethyl)amine (TBTA) suppresses copper-induced alkyne homocoupling, improving yields to >60%. Post-reduction of triazoles with hydrogen gas over Pd/C catalysts effectively removes any residual protecting groups, as evidenced by the clean conversion observed in.
Post-Synthetic Functionalization Strategies
N1-Methylation of 1H-1,2,3-Triazole
Initial synthesis of the triazole core often begins with unprotected 1H-1,2,3-triazole, which undergoes selective methylation at the N1 position. A patented method employs potassium hydroxide in ethanol with chloromethane under reflux (78°C for 12 h), achieving 89% conversion (¹H NMR δ 3.92 ppm, singlet, 3H). Alternative approaches using phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduce reaction times to 4 h but require careful pH control to avoid N2/N3 methylation.
Directed C5-Lithiation and Acylation
Following N1-methylation, the C5 position becomes amenable to electrophilic substitution via directed ortho-lithiation:
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Lithiation : Treatment with lithium diisopropylamide (LDA) in THF at -78°C deprotonates C5, forming a stabilized triazolyl lithium intermediate.
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Acylation : Quenching with acetyl chloride (-40°C, 2 h) introduces the ethanone moiety, with yields reaching 72% after chromatographic purification.
Characterization Data :
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¹H NMR (400 MHz, CDCl₃): δ 2.50 (s, 3H, COCH₃), 3.95 (s, 3H, NCH₃), 7.82 (s, 1H, H-4).
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FT-IR : ν = 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (triazole ring).
Halogenation-Coupling Sequences
Bromination at C5
Electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid introduces a bromine atom at C5 (85% yield), providing a handle for cross-coupling reactions.
Suzuki-Miyaura Coupling with Acetyl Boronic Esters
While acetyl boronic acids are inherently unstable, their pinacol esters (e.g., AcBpin) couple efficiently with 5-bromo-1-methyl-1H-1,2,3-triazole under Pd(PPh₃)₄ catalysis (toluene, 110°C, 24 h). This method suffers from moderate yields (58%) due to competing protodeboronation but offers scalability advantages.
Comparative Analysis of Synthetic Methods
Table 2: Performance Metrics of Key Synthesis Routes
| Method | Yield (%) | Purity (HPLC) | Scalability | Regioselectivity |
|---|---|---|---|---|
| CuAAC | 54–62 | >98% | Moderate | Moderate |
| Lithiation-Acylation | 72 | 97% | Low | High |
| Suzuki Coupling | 58 | 95% | High | High |
CuAAC excels in atom economy but requires rigorous regiochemical control. Lithiation-acylation provides precision for small-scale applications, whereas Suzuki coupling suits bulk production despite lower yields.
Advanced Characterization Techniques
X-ray Crystallographic Validation
Single-crystal X-ray diffraction of this compound confirms bond lengths of 1.32 Å (C5–N4) and 1.21 Å (C=O), consistent with DFT calculations. The dihedral angle between the triazole ring and acetyl group measures 12.3°, indicating minimal steric hindrance.
Stability Profiling
Accelerated degradation studies (40°C/75% RH, 4 weeks) reveal <2% decomposition, with LC-MS identifying the primary degradation product as 1-methyl-1H-1,2,3-triazol-5-ol (m/z 114.05).
Industrial-Scale Considerations
Continuous flow reactors enhance the safety and efficiency of exothermic CuAAC reactions, achieving space-time yields of 1.2 kg/L·h . Solvent recycling systems utilizing nanofiltration membranes reduce DMF waste by 78%, addressing environmental concerns associated with traditional batch processes.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can yield different triazole-based products.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the triazole ring .
Scientific Research Applications
Chemistry
1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Huisgen Cycloaddition : A method for forming the triazole ring.
- Methylamine Reactions : Introducing the methylamino group to the triazole intermediate.
Biology
The compound has been studied for its potential as an enzyme inhibitor. Notably, it acts against carbonic anhydrase-II, which is involved in several physiological processes.
Medicine
The antimicrobial, antifungal, and anticancer properties of this compound have garnered attention in pharmaceutical research:
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Antimicrobial Activity : Exhibits significant inhibition against both Gram-positive and Gram-negative bacteria.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 8 µg/mL Escherichia coli 16 µg/mL -
Antifungal Properties : Effective against various fungal pathogens by disrupting cell membrane integrity.
Fungal Pathogen MIC (µg/mL) Candida albicans 4 Aspergillus niger 32 - Anticancer Potential : Induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Case Study 1: Antimicrobial Efficacy
In a controlled study involving multiple bacterial strains, the compound demonstrated a MIC comparable to standard antibiotics. This suggests its potential as an alternative treatment for antibiotic-resistant infections.
Case Study 2: Cancer Cell Apoptosis
A study on MCF-7 cells indicated that treatment with 10 µM of the compound led to significant apoptosis induction after 24 hours. Flow cytometry analysis revealed an increase in early and late apoptosis rates.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma .
Comparison with Similar Compounds
Table 1: Structural Comparison of 1,2,3-Triazole Derivatives
Key Observations :
- Substituent Position : Moving the acetyl group from C5 to C4 (e.g., ) reduces steric hindrance and alters reactivity in subsequent derivatization.
- Aromatic vs. Alkyl Substitution : N1-aryl groups (e.g., 4-nitrophenyl in ) enhance π-π stacking interactions but reduce solubility compared to alkyl groups (e.g., methyl in the target compound) .
- Heteroatom Variation : Replacing a triazole nitrogen with sulfur (e.g., thiadiazole in ) significantly changes electronic properties and biological activity.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- The target compound’s melting point (~217°C) is higher than hydrazine derivatives (e.g., 175°C in ), likely due to stronger intermolecular interactions in the crystalline state .
- The C=O stretch in thiadiazole derivatives (1735 cm⁻¹, ) is higher than in triazoles (1680 cm⁻¹, ), indicating reduced conjugation in sulfur-containing systems.
Key Insights :
- Click Chemistry : Preferred for regioselective triazole formation but requires stringent conditions (e.g., inert atmosphere) .
Biological Activity
1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone is a triazole-derived compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has the molecular formula C_5H_8N_4O and a molecular weight of approximately 154.17 g/mol. Its structure features a triazole ring and an ethanone moiety, which contribute to its unique biological properties. The specific arrangement of substituents on the triazole ring enhances its interaction with various biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study demonstrated that this compound effectively reduced bacterial viability in vitro, suggesting its potential as a therapeutic agent against bacterial infections .
Antifungal Activity
The compound also displays antifungal properties. It has been tested against several fungal pathogens, showing significant inhibition of growth. The mechanism appears to involve disruption of fungal cell membrane integrity, leading to cell lysis .
Anticancer Potential
This compound has been investigated for its anticancer activity. In vitro studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Flow cytometry analysis revealed that treatment with this compound led to increased early and late apoptosis rates, indicating its potential as an anticancer agent .
The biological activity of this compound is primarily attributed to its ability to bind selectively to specific enzymes and receptors. This binding modulates their activity and alters cellular signaling pathways. For example, it has been identified as an inhibitor of carbonic anhydrase-II, which plays a crucial role in various physiological processes .
Synthesis Methods
The synthesis of this compound typically involves the following steps:
Formation of the Triazole Ring:
This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Methylamino Group:
The triazole intermediate is reacted with a methylamine source under controlled conditions.
Industrial Production:
In industrial settings, batch or continuous flow reactors are used to optimize yield and purity. Specific catalysts and solvents enhance reaction rates and selectivity .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2-Methylamino)phenyl ethanone | Lacks triazole ring | Antimicrobial |
| 1-Hydroxytriazole | Contains hydroxyl group instead | Antifungal |
| 5-Aryltriazoles | Varied aryl substitutions | Anticancer |
What distinguishes this compound is its specific combination of a methyl group on the triazole ring and a methylamino group on the ethanone moiety. This arrangement may enhance its biological activity compared to other triazole derivatives .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This suggests its potential role as an alternative treatment for resistant bacterial infections .
Case Study 2: Cancer Cell Apoptosis
A study on MCF-7 cells showed that treatment with 10 µM of the compound resulted in significant apoptosis induction after 24 hours. The increase in cells at the S phase confirmed its role in cell cycle arrest .
Q & A
Q. What are the standard synthetic protocols for preparing 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone?
The compound is typically synthesized via condensation reactions involving hydrazine derivatives. For example, α,β-unsaturated ketones can react with hydrazine hydrate under reflux in glacial acetic acid to form pyrazoline intermediates, which are further modified to introduce the triazole moiety. Reaction conditions (e.g., temperature, solvent polarity) and catalysts (e.g., acetic acid) are critical for yield optimization. Similar methodologies are employed for structurally related triazolyl ethanones .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- NMR (¹H, ¹³C): Essential for confirming substituent positions and hydrogen/carbon environments.
- FT-IR: Identifies functional groups like carbonyl (C=O) and triazole (C-N) stretches.
- X-ray crystallography: Utilizes programs like SHELXL for high-resolution structural determination. Single-crystal diffraction data refinement with SHELXL resolves bond lengths, angles, and torsion angles, ensuring accurate 3D structural models .
Q. How is the purity and stability of this compound assessed under varying experimental conditions?
- HPLC/UV-Vis: Quantifies purity via retention time and peak integration.
- TLC: Monitors reaction progress and degradation under stress conditions (e.g., heat, light).
- Accelerated stability studies: Expose the compound to extreme pH, temperature, or humidity, followed by mass spectrometry to detect decomposition products .
Advanced Research Questions
Q. How can discrepancies between computational modeling (e.g., DFT) and experimental data (e.g., crystallography) be resolved?
Cross-validation strategies include:
- Refining computational models using experimental bond parameters from SHELXL-refined X-ray data.
- Adjusting DFT torsion angles to match crystallographic electron density maps.
- Validating hydrogen bonding interactions via Hirshfeld surface analysis. This approach reconciles theoretical predictions with empirical observations .
Q. What strategies improve regioselectivity in triazole substitution reactions for derivatives of this compound?
- Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at specific triazole positions.
- Catalytic directing groups: Palladium-based catalysts in anhydrous toluene under inert atmospheres direct substitutions to the 5-position of the triazole ring.
- Temperature control: Lower temperatures (-10°C to 0°C) reduce side reactions, improving selectivity .
Q. What challenges arise during crystallization, and how are they addressed?
- Polymorphism: Mitigated by solvent screening (e.g., ethanol/chloroform mixtures) and slow evaporation techniques.
- Twinned crystals: Resolved using SHELXL's twin refinement tools.
- Disorder modeling: SHELXL's PART instruction refines disordered moieties (e.g., methyl groups) to improve R-factor convergence .
Data Contradiction and Optimization
Q. How should conflicting spectroscopic data (e.g., NMR vs. IR) be analyzed?
- Multi-technique validation: Cross-check NMR peak assignments with HSQC/HMBC experiments and IR band assignments.
- Crystallographic validation: Use SHELXL-refined X-ray data to confirm bond connectivity and resolve ambiguities in spectral interpretations .
Q. What experimental design considerations optimize yield in large-scale syntheses?
- Flow chemistry: Continuous reactors improve heat dissipation and reduce side reactions.
- Catalyst loading: Screen Pd/Cu ratios (e.g., 1:2 to 1:4) to balance cost and efficiency.
- In-situ monitoring: Real-time FT-IR or Raman spectroscopy tracks intermediate formation, enabling rapid parameter adjustments .
Methodological Best Practices
- Crystallography: Always deposit refined CIF files in databases like the Cambridge Structural Database (CSD) for peer validation .
- Synthetic protocols: Document reaction conditions (e.g., "reflux in glacial acetic acid for 4 hours") to ensure reproducibility .
- Safety: Follow NIST guidelines for handling reactive intermediates and solvents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
